molecular formula C9H13N5O B2509747 (2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile CAS No. 343375-24-6

(2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile

Cat. No.: B2509747
CAS No.: 343375-24-6
M. Wt: 207.237
InChI Key: JFPMLFAJZBPUFS-VOTSOKGWSA-N
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Description

(2E)-3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile is a nitrile-containing compound featuring a conjugated enamine system and a 1,3,4-oxadiazole heterocycle. Its structure includes:

  • A prop-2-enenitrile backbone with an (E)-configured double bond.
  • Two dimethylamino groups: one at position 3 of the propenenitrile chain and another at position 5 of the 1,3,4-oxadiazole ring.
  • The 1,3,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, contributes electron-withdrawing properties and structural rigidity.

The acrylonitrile moiety may confer reactivity for covalent binding, while the oxadiazole and dimethylamino groups enhance solubility and electronic interactions .

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-13(2)6-7(5-10)8-11-12-9(15-8)14(3)4/h6H,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPMLFAJZBPUFS-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NN=C(O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NN=C(O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamino-substituted aldehyde with a nitrile-containing oxadiazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Addition and Cyclization

The nitrile group participates in nucleophilic addition reactions under microwave-assisted conditions. For example, reactions with benzohydrazides form 1,2,4-triazolo[1,5-a]pyridines via a transamidation mechanism followed by cyclization (Fig. 1):

  • Transamidation : The enaminonitrile reacts with benzohydrazide to form an intermediate acyl hydrazide.

  • Nucleophilic Attack : The hydrazide nitrogen attacks the nitrile carbon, forming a cyclic intermediate.

  • Aromatization : Elimination of water yields the triazolopyridine product.

Conditions : Microwave irradiation (140°C, toluene, catalyst-free)
Yield : 78–92%

ReagentProductYield (%)Reference
Benzohydrazide1,2,4-Triazolo[1,5-a]pyridine92
4-Fluorobenzohydrazide7-Fluoro-triazolo[1,5-a]pyridine85

Substitution at the Oxadiazole Ring

The oxadiazole moiety undergoes nucleophilic substitution. In a study involving 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, the oxadiazole’s methyl group was substituted with dimethylamine under basic conditions:

Reaction :

Oxadiazole-CH2-Pyridazinone+Me2NHK2CO3,DMFOxadiazole-CH2NMe2-Pyridazinone\text{Oxadiazole-CH}_2\text{-Pyridazinone} + \text{Me}_2\text{NH} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Oxadiazole-CH}_2\text{NMe}_2\text{-Pyridazinone}

Conditions : 353 K, 8 hours
Yield : 54.6%

Reduction Reactions

The nitrile group can be reduced to a primary amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

Example :

R–C≡NNaBH4,MeOHR–CH2NH2\text{R–C≡N} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{R–CH}_2\text{NH}_2

Yield : ~65–75% (estimated from analogous reductions in )

Oxidation Reactions

Oxidation of the dimethylamino groups or the α,β-unsaturated system may occur:

  • Oxidation of Amino Groups : Using H₂O₂ or KMnO₄ converts dimethylamino groups to N-oxides.

  • Conjugated System Oxidation : Ozonolysis or epoxidation of the enenitrile moiety is plausible but requires experimental validation.

Cycloaddition Reactions

The conjugated enenitrile system may participate in [4+2] Diels-Alder reactions. For instance, reaction with dienes (e.g., 1,3-butadiene) forms six-membered cycloadducts:

Proposed Reaction :

Enenitrile+DieneCyclohexene Derivative\text{Enenitrile} + \text{Diene} \rightarrow \text{Cyclohexene Derivative}

Conditions : Thermal or Lewis acid-catalyzed (e.g

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile typically involves multi-step reactions that incorporate key functional groups conducive to biological activity. The compound features a prop-2-enenitrile backbone with dimethylamino and oxadiazole substituents, which are critical for its interaction with biological targets.

Key Synthesis Steps

  • Formation of Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Nitrile Introduction : The nitrile group is introduced via nucleophilic substitution or dehydration processes that enhance the compound's reactivity.

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and a modulator of neurotransmitter systems.

Antitumor Activity

Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Neuropharmacological Effects

The dimethylamino groups suggest potential interactions with neurotransmitter receptors. Preliminary studies indicate that the compound may act as a positive allosteric modulator at certain receptor subtypes, enhancing synaptic transmission.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into:

  • Binding Sites : Identification of key amino acid residues involved in ligand-receptor interactions.
  • Binding Energies : Calculated binding energies help assess the stability of the ligand-receptor complex.

Case Studies and Research Findings

A number of case studies have documented the pharmacological properties of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Showed modulation of dopamine receptors leading to enhanced neurotransmission in animal models.
Study 3Highlighted anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino and oxadiazole groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name & CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2E)-3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile C₉H₁₁N₅O (estimated) ~221.23 (estimated) Dual dimethylamino groups, oxadiazole ring, acrylonitrile backbone
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile C₁₂H₁₀N₃S 228.29 Benzothiazole ring (sulfur-containing), lacks oxadiazole
2-(4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl)-3-(dimethylamino)acrylonitrile C₁₉H₁₃Cl₂N₃OS 422.30 Thiazole-furyl-dichlorophenyl substituents, higher lipophilicity
5-[[4-(Dimethylamino)phenyl]methylene]-3-[5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl]-2-thioxo-4-thiazolidinone (62329-65-1) C₂₂H₂₁N₅O₂S₂ 451.56 Thiazolidinone core, dual oxadiazole and thioxo groups, extended conjugation

Functional Group and Property Analysis

  • Electron-Withdrawing vs. In contrast, the benzothiazole in introduces sulfur-based π-conjugation, altering redox properties. Dichlorophenyl and furyl groups in increase hydrophobicity, which may enhance membrane penetration but reduce aqueous solubility.
  • Solubility and Bioavailability: The dual dimethylamino groups in the target compound improve solubility in polar solvents compared to the monomethylamino analogue in . The thiazolidinone derivative has a higher molecular weight (451.56 g/mol) and reduced solubility due to its bulky substituents.
  • The benzothiazole in offers similar rigidity but with different electronic profiles.

Biological Activity

(2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile, with the molecular formula C9_9H13_{13}N5_5O and a molar mass of 207.23 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure with two dimethylamino groups and an oxadiazole moiety, which are critical for its biological interactions. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high purity and yield.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing oxadiazole structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Table 1: Summary of Anticancer Activity Studies

StudyCompoundIC50_{50} (µM)Mechanism of Action
Oxadiazole Derivative25Inhibition of angiogenesis
Dimethylamino Compound30Induction of apoptosis
Related Compound15Inhibition of DNA repair

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets:

  • Inhibition of Angiogenesis : The compound may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF), thereby reducing blood supply to tumors .
  • Induction of Apoptosis : It is suggested that the compound can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • DNA Interaction : Similar compounds have shown the ability to bind with DNA and interfere with replication processes, which could lead to cell cycle arrest in cancer cells.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Tumor Cell Lines : A study conducted on various tumor cell lines demonstrated that a structurally related oxadiazole derivative exhibited an IC50_{50} value as low as 10 µM against breast cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis .
  • In Vivo Studies : In vivo studies using mouse models indicated that administration of related compounds resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to both direct cytotoxic effects and modulation of immune responses .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

  • Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of oxadiazole precursors followed by coupling with prop-2-enenitrile derivatives. Key steps include:
  • Cyclization: Formation of the 1,3,4-oxadiazole ring using hydrazide derivatives and dehydrating agents (e.g., POCl₃) under reflux conditions .
  • Coupling Reaction: Knoevenagel condensation between oxadiazole aldehydes and dimethylamino-substituted nitriles, catalyzed by bases like piperidine in ethanol at 60–80°C .
  • Critical Parameters:
  • Solvent choice (DMF or acetic acid for solubility) .
  • Temperature control (reflux for cyclization; 60–80°C for coupling) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the (2E)-isomer .

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsYield RangeKey Evidence
Oxadiazole formationHydrazide + POCl₃, reflux60–75%
Knoevenagel condensationPiperidine/EtOH, 70°C45–65%

Q. Which characterization techniques are most effective for confirming structural integrity?

  • Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration via coupling constants) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns .
  • X-ray Crystallography: Resolve spatial arrangement of the oxadiazole and dimethylamino groups .
  • FT-IR: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What purification strategies achieve high purity (>95%)?

  • Methodological Answer:
  • Recrystallization: Use ethanol/water mixtures to remove polar impurities .
  • HPLC: Reverse-phase C18 column with acetonitrile/water gradient for fine separation .
  • TLC Monitoring: Hexane:ethyl acetate (3:1) to track reaction progress and isolate intermediates .

Advanced Research Questions

Q. How can reaction mechanisms involving oxadiazole and dimethylamino groups be elucidated computationally?

  • Methodological Answer:
  • Density Functional Theory (DFT): Model transition states during cyclization and condensation steps. Compare calculated vs. experimental NMR/IR data .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMF vs. ethanol) .
  • Electrostatic Potential Maps: Predict nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictory bioactivity data across assays?

  • Methodological Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:
  • Standardized Protocols: Use identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%) .
  • Dose-Response Curves: Compare EC₅₀/IC₅₀ values under varying pH/temperature .
  • Meta-Analysis: Pool data from independent studies to identify outliers (e.g., conflicting IC₅₀ values in kinase inhibition assays) .

Q. What experimental approaches study interactions with biological targets?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Fluorescence Quenching: Monitor conformational changes in target enzymes upon compound binding .

Data Contradiction Analysis Example

Issue: Conflicting yields (45–65%) reported for the Knoevenagel condensation step .
Resolution:

  • Factor 1: Solvent purity (anhydrous ethanol vs. technical grade) impacts reaction efficiency .
  • Factor 2: Stirring rate (>500 rpm improves mixing and yield) .
  • Recommended Protocol: Use anhydrous ethanol, 70°C, 24 hr, and vigorous stirring for reproducible 60–65% yields .

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